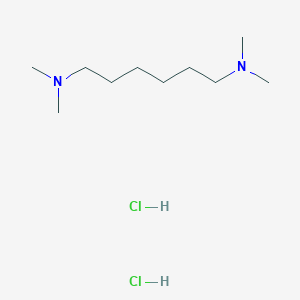![molecular formula C12H15ClN2O B11868619 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-YL)ethanone hydrochloride CAS No. 873056-10-1](/img/structure/B11868619.png)
1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-YL)ethanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6’-Aminospiro[cyclopropane-1,3’-indolin]-1’-YL)ethanone hydrochloride is a synthetic organic compound with a unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6’-Aminospiro[cyclopropane-1,3’-indolin]-1’-YL)ethanone hydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable indole derivative and a cyclopropane precursor under acidic or basic conditions.
Acetylation: The ethanone moiety is introduced via acetylation reactions using acetyl chloride or acetic anhydride in the presence of a base.
Hydrochloride Formation: The final hydrochloride salt is obtained by treating the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(6’-Aminospiro[cyclopropane-1,3’-indolin]-1’-YL)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the ethanone moiety to an alcohol.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted amino derivatives.
Wissenschaftliche Forschungsanwendungen
1-(6’-Aminospiro[cyclopropane-1,3’-indolin]-1’-YL)ethanone hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(6’-Aminospiro[cyclopropane-1,3’-indolin]-1’-YL)ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- 6’-Aminospiro[cyclopropane-1,3’-indolin]-2’-one
- 1-(6’-Aminospiro[cyclopropane-1,3’-indolin]-2’-YL)ethanone
Uniqueness: 1-(6’-Aminospiro[cyclopropane-1,3’-indolin]-1’-YL)ethanone hydrochloride is unique due to its specific spirocyclic structure and the presence of both amino and ethanone functional groups. This combination imparts distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
873056-10-1 |
|---|---|
Molekularformel |
C12H15ClN2O |
Molekulargewicht |
238.71 g/mol |
IUPAC-Name |
1-(6-aminospiro[2H-indole-3,1'-cyclopropane]-1-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C12H14N2O.ClH/c1-8(15)14-7-12(4-5-12)10-3-2-9(13)6-11(10)14;/h2-3,6H,4-5,7,13H2,1H3;1H |
InChI-Schlüssel |
BRXOBULOWOETHL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CC2(CC2)C3=C1C=C(C=C3)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Aziridine, 2-(bromomethyl)-1-[(4-methylphenyl)methyl]-](/img/structure/B11868558.png)
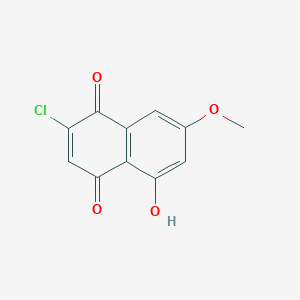
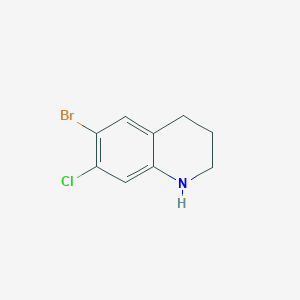
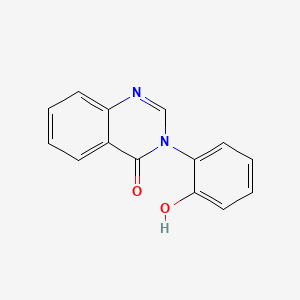
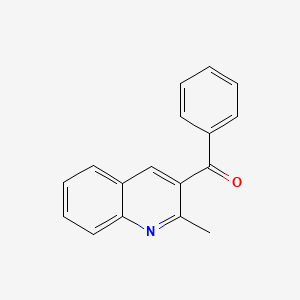
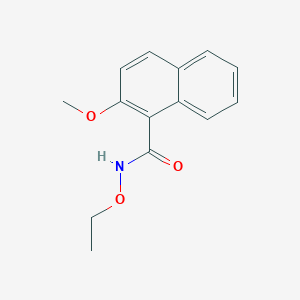
![tert-Butyl (8aS)-7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B11868589.png)
![2-(Dimethylamino)naphtho[2,3-b]furan-4,9-dione](/img/structure/B11868591.png)

![Isoindolo[1,2-a]isoquinoline-8-carbonitrile](/img/structure/B11868607.png)
